2-Chloro-4-(3-fluorophenoxy)-5-methylpyrimidine
Overview
Description
2-Chloro-4-(3-fluorophenoxy)-5-methylpyrimidine is a useful research compound. Its molecular formula is C11H8ClFN2O and its molecular weight is 238.64 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis Methodologies
- Halogen/Halogen Displacement in Heterocycles : This compound is involved in studies exploring the silyl-mediated halogen/halogen displacement in pyridines and other heterocycles, demonstrating its utility in synthetic organic chemistry for modifying heterocyclic compounds (Schlosser & Cottet, 2002).
Herbicidal Activity
- Novel Herbicides : Research on novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring, related to the structural motif of the given compound, has shown moderate to high herbicidal activity against various weeds, indicating potential applications in agriculture (Tajik & Dadras, 2011).
Kinase Inhibitors
- Anticancer Agents : The compound has been part of studies aimed at synthesizing novel 2,4-disubstituted-5-fluoropyrimidines as potential kinase inhibitors, showcasing its relevance in the development of anticancer agents (Wada et al., 2012).
Antitumor Agents
- Tubulin Polymerization Inhibitors : A class of triazolopyrimidines, structurally related to the given compound, has been investigated for its unique mechanism of promoting tubulin polymerization in vitro, offering a novel approach to cancer treatment by overcoming resistance attributed to several multidrug resistance transporter proteins (Zhang et al., 2007).
Properties
IUPAC Name |
2-chloro-4-(3-fluorophenoxy)-5-methylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O/c1-7-6-14-11(12)15-10(7)16-9-4-2-3-8(13)5-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGNFYIKSWUGLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1OC2=CC(=CC=C2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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